Norfluoxetine-d5 HCl is a labelled metabolite of Fluoxetine. Fluoxetine is an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. It is used for the treatment of depression, panic attacks, obsessive compulsive disorder, etc.
Norfluoxetine-d5 Hydrochloride
CAS No.: 1185132-92-6
Cat. No.: VC0196610
Molecular Formula: C16H12D5F3NOCl
Molecular Weight: 336.80
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1185132-92-6 |
---|---|
Molecular Formula | C16H12D5F3NOCl |
Molecular Weight | 336.80 |
IUPAC Name | 1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; |
SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Appearance | White to Off-White Solid |
Melting Point | 139-147°C |
Chemical Identity and Properties
Norfluoxetine-d5 Hydrochloride is a stable isotope-labeled variant of norfluoxetine, incorporating five deuterium atoms into its molecular structure. This strategic deuteration creates a compound that maintains nearly identical chemical behavior to standard norfluoxetine while being distinguishable through mass spectrometry techniques, making it ideal for analytical applications.
Chemical Identifiers and Nomenclature
Norfluoxetine-d5 Hydrochloride is identified through various systematic names and registry numbers that provide unambiguous identification in scientific literature and commercial contexts. The primary chemical identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of Norfluoxetine-d5 Hydrochloride
The compound is also known by its systematic name that precisely describes its deuterium-labeled structure, distinguishing it from non-labeled norfluoxetine. The presence of multiple CAS numbers in the literature indicates potential variations in registration or specific isomeric forms of the compound.
Structural Characteristics
Norfluoxetine-d5 Hydrochloride features a phenyl ring with five deuterium atoms replacing the standard hydrogen atoms, while maintaining the core pharmacophore of the parent compound. The structural details are represented in various chemical notation systems as shown in Table 2.
Table 2: Structural Representation of Norfluoxetine-d5 Hydrochloride
The strategic placement of deuterium atoms on the phenyl ring provides mass distinction while minimizing potential isotope effects that might alter chemical reactivity or analytical behavior compared to non-deuterated norfluoxetine.
Physical and Chemical Properties
Relationship to Fluoxetine and Pharmaceutical Significance
Norfluoxetine-d5 Hydrochloride is the deuterated analog of norfluoxetine, which itself is the active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant. Understanding this relationship is essential for appreciating the compound's significance in pharmaceutical research.
Metabolic Pathway and Pharmacological Context
Fluoxetine undergoes N-demethylation in the liver, primarily through cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4), to form norfluoxetine. This metabolic transformation represents a critical pharmacokinetic process in the clinical efficacy of fluoxetine therapy. Studies have demonstrated that norfluoxetine exhibits pharmacological activity comparable to the parent compound, with some distinctive characteristics.
Research has indicated that norfluoxetine demonstrates slightly higher potency and a significantly longer elimination half-life compared to fluoxetine . This extended half-life contributes to the prolonged therapeutic effect of fluoxetine treatment even after discontinuation of the medication. The pharmacological distinctions between fluoxetine and norfluoxetine highlight the importance of monitoring both compounds in research and clinical settings.
Pharmacological Properties of the Parent Compounds
Analytical Applications
The primary value of Norfluoxetine-d5 Hydrochloride lies in its application as an internal standard for analytical methods in pharmaceutical research, clinical toxicology, and environmental monitoring.
Internal Standard for Quantitative Analysis
Norfluoxetine-d5 Hydrochloride serves as an ideal internal standard for the quantification of norfluoxetine in various biological matrices. The deuterium labeling creates a mass difference that allows mass spectrometric instruments to distinguish between the analyte and the internal standard, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.
This compound is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, where it enables accurate quantification by compensating for variations in extraction efficiency, instrument response, and matrix effects. The use of deuterated internal standards represents the gold standard in quantitative bioanalytical methods, particularly for pharmaceuticals and their metabolites.
Analytical Method Development
Research has demonstrated the effective application of Norfluoxetine-d5 Hydrochloride in developing sensitive and specific analytical methods. For example, a study examining toxicokinetics of fluoxetine and norfluoxetine employed fluoxetine-D5 as an internal standard to ensure measurement stability and accuracy in LC-MS/MS analysis . The MS/MS transitions used for quantification included 314.85 > 44.1 for fluoxetine-D5, allowing precise detection even in complex biological matrices.
Such analytical methods typically achieve extraction recoveries ranging from 86% to 111%, with an average of 99% , demonstrating the high reliability of methods employing this deuterated internal standard. This level of analytical precision is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.
Research Applications
Norfluoxetine-d5 Hydrochloride has contributed significantly to research across multiple disciplines, from basic pharmacokinetic studies to environmental toxicology.
Toxicokinetic Studies
Recent research has utilized Norfluoxetine-d5 Hydrochloride as an analytical tool in studying the toxicokinetics of fluoxetine and norfluoxetine in model organisms. For instance, a 2024 study investigated how the nematode Caenorhabditis elegans absorbs, distributes, metabolizes, and excretes fluoxetine . This research demonstrated that C. elegans can take up fluoxetine and convert it to norfluoxetine, with norfluoxetine proving slightly more potent and exhibiting a longer elimination half-life than fluoxetine .
Such toxicokinetic studies employ sophisticated one-compartment models to simulate the uptake, distribution, and elimination processes, with deuterated standards like Norfluoxetine-d5 Hydrochloride providing the analytical accuracy needed for reliable modeling.
Environmental and Ecotoxicological Research
The presence of pharmaceutical compounds in the environment has become an increasing concern, with selective serotonin reuptake inhibitors like fluoxetine being detected in aquatic ecosystems. Norfluoxetine-d5 Hydrochloride enables precise quantification of these compounds in environmental samples, supporting research into their environmental fate and potential ecological impacts.
Ecotoxicological research, such as the study of behavioral effects of fluoxetine and norfluoxetine on C. elegans, relies on accurate measurement methodologies that incorporate deuterated internal standards . These studies have revealed effects on chemotaxis and activity behaviors in model organisms, providing insights into potential environmental consequences of pharmaceutical contamination.
These stringent specifications ensure the compound's reliability in analytical applications where precision and accuracy are paramount.
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